1,2-Dichloro-3-fluoro-4-nitrobenzene
Overview
Description
1,2-Dichloro-3-fluoro-4-nitrobenzene is a pale yellow solid . It is related to 1,2-dichlorobenzene by the replacement of one H atom with a nitro functional group . This compound is an intermediate in the synthesis of agrochemicals .
Synthesis Analysis
The nitration of 1,2-dichlorobenzene mainly produces 1,2-dichloro-4-nitrobenzene, together with smaller amounts of the 3-nitro isomer . It can also be prepared by chlorination of 1-chloro-4-nitrobenzene .Molecular Structure Analysis
The molecular formula of 1,2-Dichloro-3-fluoro-4-nitrobenzene is C6H2Cl2FNO2 . The InChI key is LCZBIHOCLOBQLF-UHFFFAOYSA-N .Chemical Reactions Analysis
One of the chlorides in 1,2-Dichloro-3-fluoro-4-nitrobenzene is reactive toward nucleophiles . Potassium fluoride gives 2-chloro-1-fluoro-4-nitrobenzene, an intermediate in the production of herbicides . With ammonia, one obtains 2-chloro-4-nitroaniline, a precursor to diazo dyes .Physical And Chemical Properties Analysis
1,2-Dichloro-3-fluoro-4-nitrobenzene has a molecular weight of 209.99 . It is a solid or semi-solid or lump or liquid at room temperature . The density is 1.6±0.1 g/cm3 . The boiling point is 270.1±35.0 °C at 760 mmHg .Scientific Research Applications
Electron Attachment and Anion Formation
1,2-Dichloro-3-fluoro-4-nitrobenzene, along with other nitrobenzene derivatives, has been studied for its behavior concerning electron attachment and the formation of temporary anion states. In particular, research has focused on the observation of electron attachment energies to π* molecular orbitals and the formation of long-lived negative ions (NIs) in chlorine-substituted derivatives. These investigations have implications for understanding the electronic structures and reactivity of such compounds, relevant in various fields, including material sciences and pharmaceuticals (Asfandiarov et al., 2007).
Ortho:Para Ratios in Aromatic Nucleophilic Substitution
The ortho:para ratio in aromatic nucleophilic substitution reactions is another area of scientific interest. 1,2-Dichloro-3-fluoro-4-nitrobenzene, due to its specific substitution pattern, serves as a valuable compound for exploring these ratios. The research in this domain can offer deeper insights into the mechanisms of such reactions, potentially guiding the development of new synthetic pathways in organic chemistry (Bamkole et al., 1973).
Catalytic Synthesis
The catalytic synthesis of 1,2-Dichloro-3-fluoro-4-nitrobenzene has been examined, with particular attention to optimizing reaction conditions in a tower reactor. This research is crucial for industrial applications where the efficient and cost-effective synthesis of such compounds is desired. By understanding the optimal conditions, industries can enhance their production methods, leading to more efficient manufacturing processes (Hui-ping, 2005).
Molecular Structure and Spectroscopic Analysis
The molecular structure, vibrational spectra, and NMR studies of 1,2-dichloro-4-nitrobenzene have been comprehensively analyzed using various computational methods. This research is pivotal for understanding the molecular characteristics, which can have direct implications in fields such as material sciences, drug design, and molecular engineering (Krishnakumar et al., 2012).
Safety And Hazards
Future Directions
1,2-Dichloro-3-fluoro-4-nitrobenzene is an intermediate in the synthesis of agrochemicals . Studies have been conducted to use it as an organic intermediate for the synthetic preparation of ciprofloxacin . Future research may explore other potential applications of this compound in the synthesis of other organic compounds.
properties
IUPAC Name |
1,2-dichloro-3-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBIHOCLOBQLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3-fluoro-4-nitrobenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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